Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a valuable structure in drug discovery due to its ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate can be synthesized through a two-step one-pot method. The process involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) and active electrophiles such as ethyl bromoacetate . This method provides a convenient and efficient approach to synthesizing 3-substituted imidazo[1,2-a]pyridines in moderate to high yields.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in bacterial cell division . The compound’s ability to bind to these targets disrupts essential biological processes, leading to its antimicrobial and antiproliferative effects.
Comparison with Similar Compounds
Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: This compound has improved potency against certain bacterial strains.
6-Bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate: Exhibits significant antiproliferative activity against specific bacterial species.
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)8-5-11-9-4-3-7(13)6-12(8)9/h3-6,13H,2H2,1H3 |
InChI Key |
YLAHJRPVRMYHFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.